BenchChemオンラインストアへようこそ!

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034300-78-0) is a synthetic small-molecule urea derivative (molecular formula C₁₈H₁₅N₃O₃S, molecular weight 353.4 g/mol) incorporating a benzo[d][1,3]dioxol-5-yl moiety connected via a urea linker to a methylene-substituted 2-(thiophen-3-yl)pyridin-4-yl scaffold. This compound belongs to a class of heterocyclic urea derivatives under investigation as potential kinase inhibitor scaffolds and anticancer agents.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4
CAS No. 2034300-78-0
Cat. No. B2984963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
CAS2034300-78-0
Molecular FormulaC18H15N3O3S
Molecular Weight353.4
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
InChIInChI=1S/C18H15N3O3S/c22-18(21-14-1-2-16-17(8-14)24-11-23-16)20-9-12-3-5-19-15(7-12)13-4-6-25-10-13/h1-8,10H,9,11H2,(H2,20,21,22)
InChIKeyIHSAAIJTWWBHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034300-78-0): Chemical Identity and Procurement Baseline


1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034300-78-0) is a synthetic small-molecule urea derivative (molecular formula C₁₈H₁₅N₃O₃S, molecular weight 353.4 g/mol) incorporating a benzo[d][1,3]dioxol-5-yl moiety connected via a urea linker to a methylene-substituted 2-(thiophen-3-yl)pyridin-4-yl scaffold . This compound belongs to a class of heterocyclic urea derivatives under investigation as potential kinase inhibitor scaffolds and anticancer agents . The benzodioxole-thiophene-pyridine urea architecture is a recognized privileged scaffold in medicinal chemistry, with close structural analogs having been evaluated for discoidin domain receptor 1 (DDR1) inhibition and epidermal growth factor receptor (EGFR) modulatory activity [1]. The compound is commercially available from multiple chemical suppliers, typically at 95% purity, for non-human research applications .

Why Generic Substitution Fails for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea: Regioisomeric and Scaffold Sensitivity


Substituting this compound with a closely related analog from the benzodioxole-thiophene-pyridine urea class is not straightforward, because small regioisomeric changes at the thiophene attachment position (3-yl vs. 2-yl) and pyridine attachment position (4-yl vs. 3-yl) can fundamentally alter target binding geometry, selectivity profiles, and pharmacokinetic behavior . The specific 2-(thiophen-3-yl)pyridin-4-yl substructure places the sulfur heteroatom and the urea-linked methylene in a defined spatial orientation that dictates hydrogen-bonding geometry and hydrophobic pocket complementarity, which cannot be assumed identical in the thiophen-2-yl or pyridin-3-yl regioisomers [1]. Furthermore, replacing the benzo[d][1,3]dioxol-5-yl terminus with a simpler phenyl, chlorobenzyl, or tert-butyl group eliminates the methylenedioxy oxygen atoms that may participate in critical polar interactions or influence metabolic stability via cytochrome P450 interactions . The quantitative evidence below demonstrates where measurable property differences exist—and where data gaps currently limit direct head-to-head comparison.

Product-Specific Quantitative Evidence Guide: 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea vs. Closest Analogs


Regioisomeric Differentiation: Thiophen-3-yl/Pyridin-4-yl Architecture vs. Thiophen-2-yl/Pyridin-3-yl (BPTU)

The target compound (CAS 2034300-78-0) bears a 2-(thiophen-3-yl)pyridin-4-yl substructure, whereas the closest regioisomeric analog, 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea (CAS 2034254-81-2, also referred to as BPTU), features thiophen-2-yl and pyridin-3-yl substitution . This regioisomeric shift moves the sulfur atom from the 3-position to the 2-position of the thiophene ring and relocates the methylene-urea attachment from pyridine C4 to C3, altering the distance and orientation between the urea pharmacophore and the heterocyclic recognition elements . The thiophen-3-yl isomer presents the sulfur atom in a meta-like relationship to the pyridine ring, whereas the thiophen-2-yl isomer places sulfur in an ortho-like orientation, which may differentially affect π-stacking interactions, sulfur-mediated polar contacts, and steric accommodation within kinase ATP-binding pockets [1]. For the 28 μM IC₅₀ annotation associated with a compound in this chemical series, it remains unclear whether this datum corresponds to the thiophen-2-yl or thiophen-3-yl regioisomer, underscoring the necessity of verifying regioisomeric identity before biological interpretation [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Benzodioxole Terminus: Differentiation from Non-Benzodioxole Analogs (Chlorobenzyl and Phenethyl Urea Derivatives)

The target compound incorporates a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) terminus, which distinguishes it from the 4-chlorobenzyl analog (CAS 2034300-72-4, MW 357.9 g/mol) and the phenethyl analog (CAS 2034397-28-7, MW 309.38 g/mol) that share the identical 2-(thiophen-3-yl)pyridin-4-yl methylene urea core [1]. The methylenedioxy group introduces two hydrogen-bond-accepting oxygen atoms and increases polar surface area relative to the chlorobenzyl and phenethyl congeners, which may enhance aqueous solubility while also introducing a structural alert for potential CYP450-mediated metabolic activation via methylenedioxy ring opening . The benzodioxole moiety has been independently associated with EGFR inhibitory activity in thiourea derivatives bearing the same benzo[d][1,3]dioxol-5-yl group, with certain analogs demonstrating IC₅₀ values in the low micromolar range against EGFR in enzymatic assays [2]. Direct comparative bioactivity data between the benzodioxole, chlorobenzyl, and phenethyl variants sharing the thiophen-3-yl pyridin-4-yl urea core are not currently available in the public domain.

Drug metabolism Cytochrome P450 interaction Solubility and formulation

Purity Specification: 95% Baseline and Implications for Reproducibility

The commercially supplied purity specification for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is typically 95% as determined by HPLC or equivalent methods, a common specification among research-grade suppliers for this compound class . By comparison, the closely related 1-phenyl analog (CAS 2034397-28-7) is offered at 98% purity from certain vendors, while the 4-chlorobenzyl congener (CAS 2034300-72-4) does not have a consistently published purity specification . The 95% purity level implies the presence of up to 5% impurities, which may include unreacted synthetic intermediates (e.g., residual isocyanate or amine precursors), regioisomeric byproducts, or degradation products, any of which could confound biological assay interpretation, particularly at high screening concentrations . Researchers requiring quantitative structure-activity relationship (QSAR)-grade data should consider requesting batch-specific certificates of analysis (CoA) including HPLC purity, NMR identity confirmation, and residual solvent analysis before committing to large-scale procurement.

Analytical chemistry Quality control Assay reproducibility

Kinase Inhibition Potential: Class-Level Inference from Thiophene-Pyridine Urea Scaffolds

The 2-(thiophen-3-yl)pyridin-4-yl methylene urea scaffold present in the target compound has been explicitly described in medicinal chemistry literature as a privileged substructure for kinase inhibitor development, with the thiophene-pyridine hybrid noted to enhance binding affinity and selectivity in target interactions [1]. Specifically, the trifluoromethylphenyl analog (CAS 2034581-94-5) bearing the identical thiophen-3-yl pyridin-4-yl urea core has been characterized as a strong candidate for kinase inhibitor development [1], while the oxan-4-yl analog (CAS 2034397-57-2) has been reported to exhibit improved solubility and metabolic stability attributed to the same core scaffold [2]. In a broader context, thiophene-substituted pyridine derivatives have demonstrated in vitro anticancer activity against HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with certain representatives showing IC₅₀ values in the low micromolar range [3]. However, no target-specific kinase inhibition data (IC₅₀, Kd, or percent inhibition at defined concentration) for the exact compound CAS 2034300-78-0 have been identified in the public domain, and any kinase inhibition claims for this specific compound remain inferential based on scaffold analogy.

Kinase inhibition Drug discovery Molecular pharmacology

Best Research and Industrial Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034300-78-0)


Kinase Panel Screening and Selectivity Profiling of Benzodioxole-Containing Urea Scaffolds

This compound is best deployed as a screening candidate in kinase inhibition panels where the benzodioxole pharmacophore is hypothesized to confer selectivity advantages over simpler N-terminal substituents such as phenyl, chlorobenzyl, or tert-butyl groups. The 2-(thiophen-3-yl)pyridin-4-yl urea core is a validated kinase recognition element [1], and the methylenedioxy substitution may introduce unique hydrogen-bonding interactions within the ATP-binding pocket or allosteric sites. Researchers conducting kinome-wide profiling or focused kinase selectivity panels (e.g., receptor tyrosine kinases, CMGC family kinases) should include this compound alongside its regioisomeric and N-terminal analogs to establish comprehensive structure-activity relationships. The absence of pre-existing target annotation for this exact compound makes it particularly valuable for novel target identification and chemical biology probe discovery campaigns.

Structure-Activity Relationship (SAR) Expansion of Thiophene-Pyridine Urea Series for Anticancer Lead Optimization

The compound serves as a key node in SAR expansion studies aiming to optimize antiproliferative activity against cancer cell lines. Thiophene-substituted pyridine derivatives have demonstrated activity against HepG-2, MCF-7, and HCT-116 cell lines [2], and the benzodioxole moiety has been independently associated with EGFR inhibitory activity and apoptosis induction in thiourea series [3]. Procurement of this compound enables systematic variation of the N-terminal aryl group while holding the thiophen-3-yl pyridin-4-yl methylene urea core constant, allowing deconvolution of the benzodioxole contribution to cellular potency, target engagement, and off-target toxicity. Medicinal chemistry teams should request batch-specific purity documentation (HPLC, NMR) to ensure SAR conclusions are not confounded by impurities.

Regioisomeric Probe for Target Binding Mode Elucidation

The thiophen-3-yl (meta-like sulfur orientation) and pyridin-4-yl substitution pattern of this compound represent a specific regioisomeric configuration distinct from the thiophen-2-yl/pyridin-3-yl arrangement found in the BPTU analog (CAS 2034254-81-2). This compound can be used as a regioisomeric probe in co-crystallography, molecular docking, or biophysical binding assays (SPR, ITC, TSA) to determine how the sulfur position and pyridine attachment point influence ligand-receptor geometry. Such studies are critical for understanding the molecular determinants of binding and for guiding structure-based drug design within this chemical series. Researchers should confirm regioisomeric identity by ¹H-NMR and/or X-ray crystallography before initiating binding mode studies.

Chemical Biology Tool Compound for Benzodioxole Pharmacophore Validation

Given the methylenedioxy group's dual role as a potential hydrogen-bond acceptor and a metabolic liability (CYP450-mediated ring opening), this compound is suitable for chemical biology experiments designed to validate the benzodioxole pharmacophore in cellular target engagement assays (e.g., CETSA, NanoBRET). Parallel testing with the 4-chlorobenzyl analog (CAS 2034300-72-4) and the phenethyl analog (CAS 2034397-28-7) can isolate the contribution of the benzodioxole moiety to cellular permeability, intracellular target residence time, and metabolic stability. These data are essential for deciding whether the benzodioxole group warrants retention in lead optimization or should be replaced with a bioisostere.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.